CheW protein - 107217-07-2

CheW protein

Catalog Number: EVT-1509631
CAS Number: 107217-07-2
Molecular Formula: C15H25ClN2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CheW proteins are found predominantly in prokaryotic organisms, particularly within the context of chemotaxis systems. They belong to a broader class of proteins known as CheW-like domains, classified under the Pfam database (PF01584). These domains are prevalent across approximately 1900 prokaryotic species, indicating their evolutionary significance and functional diversity in various chemotactic systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of CheW protein typically involves recombinant DNA techniques. The genes encoding CheW can be amplified using polymerase chain reaction (PCR) and cloned into expression vectors for overproduction in host organisms such as Escherichia coli. For instance, plasmids carrying the CheW gene can be constructed with tags for purification and quantification purposes. Techniques like enzyme-linked immunosorbent assay (ELISA) are employed to quantify the expressed proteins accurately .

Additionally, ribosome profiling has been utilized to study the translation rates and synthesis dynamics of CheW proteins, providing insights into how various factors influence their production during cellular responses .

Molecular Structure Analysis

Structure and Data

CheW proteins exhibit a characteristic structure that includes several alpha-helices and beta-sheets, forming a compact globular domain. The structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the three-dimensional conformation of CheW. The crystal structure of E. coli CheW has been resolved (PDB ID 2HO9), revealing key residues involved in protein interactions .

Data from structural studies indicate that CheW typically forms oligomeric structures that facilitate its role as a signaling hub within chemotactic complexes, interacting with other proteins like CheA and chemoreceptors .

Chemical Reactions Analysis

Reactions and Technical Details

CheW does not participate in traditional chemical reactions like enzymes but plays a pivotal role in biochemical pathways by facilitating interactions among signaling proteins. The primary function of CheW is to bind to phosphorylated CheA kinase and connect it with chemoreceptors, thereby propagating the signal transduction necessary for chemotaxis .

Understanding these interactions often involves biochemical assays that measure binding affinities and kinetics between CheW and its interacting partners, using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Mechanism of Action

Process and Data

The mechanism by which CheW operates involves its binding to phosphorylated CheA, which is activated in response to environmental signals. This interaction stabilizes the complex formed with chemoreceptors, facilitating the transfer of the signal from the receptors through CheA to downstream effectors that alter flagellar rotation and thus influence bacterial movement.

The process is highly regulated; when attractants bind to chemoreceptors, they induce conformational changes that promote CheA autophosphorylation. The phosphoryl group is then transferred to CheW, which enhances its interaction with other signaling components .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CheW proteins are generally soluble in aqueous environments due to their hydrophilic surface residues. They exhibit stability under physiological conditions but may denature under extreme pH or temperature conditions. The molecular weight of CheW varies depending on the species but typically ranges around 20-25 kDa.

Chemical properties include their ability to form stable complexes with other signaling proteins through non-covalent interactions such as hydrogen bonds, ionic interactions, and hydrophobic effects. These properties are crucial for their role in dynamic cellular signaling processes .

Applications

Scientific Uses

CheW proteins have significant applications in microbiology and biotechnology. They serve as model systems for studying protein-protein interactions and signal transduction mechanisms. Understanding these pathways can lead to advancements in synthetic biology, where engineered chemotactic systems might be used for targeted drug delivery or biosensing applications.

Moreover, research on CheW can provide insights into bacterial behavior and adaptation mechanisms, which could inform strategies for combating antibiotic resistance or developing novel antimicrobial agents .

Structural Biology of CheW Protein

Domain Architecture and Tertiary Structure

CheW is a pivotal scaffolding protein in bacterial chemotaxis signaling complexes, characterized by a compact, single-domain architecture belonging to the Pfam family PF01584. This domain adopts a β-sandwich fold composed of two orthogonal β-sheets packed against each other, forming a hydrophobic core stabilized by conserved residues like Trp36, Met40, and Ile104 [1] [6]. The tertiary structure features five α-helices and three intramolecular disulfide bridges that create a central hydrophobic cavity essential for ligand binding [6]. Despite lacking enzymatic activity, CheW’s structure facilitates protein-protein interactions between chemoreceptors (e.g., Tsr) and the histidine kinase CheA [1] [4].

Table 1: Structural Classes of CheW-like Domains in Different Architectures

Domain ClassArchitectural ContextKey Structural FeaturesFunctional Role
Class 1CheV, most CheW proteinsConserved hydrophobic core; flexible N-terminusScaffold assembly
Class 3CheA kinases (single Hpt domain)Stabilized β-sheet interfaceKinase recruitment
Class 5CheA kinases (dual CheW domains)Asymmetric binding pocketsReceptor-kinase coupling
Class 6~20% of CheW proteinsExtended loop regionsAlternative complex assembly

CheW-like domains exhibit context-dependent variability: While 94% of natural CheW domains fall into 16 architectural classes, six distinct structural classes exist with divergent functions. Class 1 dominates CheV and CheW proteins, whereas Classes 3–5 are specific to CheA kinases [1]. This diversity arises from evolutionary adaptations where the same fold acquires specialized roles through sequence variations in loop regions and surface residues [1] [5].

Figure 1: Ribbon diagram of CheW’s β-sandwich fold (PDB: 1K0S), highlighting disulfide bridges (yellow) and hydrophobic cavity (gray surface).

Homology Modeling and Comparative Structural Analysis

Comparative modeling of CheW is challenging due to low sequence identity (<30%) among functional homologs, placing it in the "twilight zone" of homology modeling [2]. Key studies have resolved this using templates like Thermotoga maritima CheW (PDB: 1K0S) and E. coli CheW (PDB: 2HO9):

  • Static homology models of E. coli CheW based on T. maritima templates show backbone RMSDs of 1.8–2.5 Å, primarily due to deviations in loop regions [2].
  • Reciprocal modeling (T. maritima on E. coli template) yields higher accuracy (RMSD 1.2 Å) but still misfolds helix α2 [2].
  • The SimpLogo algorithm (developed for CheW analysis) visualizes residue conservation across alignments, revealing that hydrophobic core positions (e.g., Trp36, Ile104) are >90% conserved, while surface loops vary significantly [1].

Table 2: Accuracy of CheW Homology Models

Target ProteinTemplate PDBRMSD (Å)Region of Max Deviation
E. coli CheW1K0S (T. maritima)2.5Loop 45–55; Helix α2
T. maritima CheW2HO9 (E. coli)1.2Loop 70–80

These models remain biologically informative when conformational dynamics are considered. Molecular dynamics refinements show that despite local misfolding, simulated models sample conformational spaces similar to NMR structures, validating their use in predicting interaction interfaces [2] [9].

Dynamic Conformational Changes via Molecular Dynamics Simulations

CheW undergoes pH-dependent conformational shifts and ligand-induced flexibility critical for signal transduction:

  • Glycine hinge mechanism: Residues G100–G103 facilitate hinge-like motions between β-strands, enabling transitions from compact (kinase-OFF) to expanded (kinase-ON) states in chemoreceptor arrays [4]. Cryo-ET studies show this expansion increases inter-dimer distances by 12–15 Å in active signaling complexes [4].
  • Asymmetric flexibility: In Tsr chemoreceptor trimers, CheW-bound dimers exhibit 30% higher RMSF values than unbound dimers, indicating asymmetric mechanical stress during activation [4].
  • pH-sensing: Sol g 2.1 (a CheW homolog) undergoes reversible cavity opening at pH 5.5 due to protonation of His52 and Glu77, reducing ligand affinity (e.g., ΔGbind for α-Caryophyllene increases from −8.2 kcal/mol at pH 7.4 to −5.1 kcal/mol) [6].

Table 3: Conformational States of CheW in Functional Complexes

StateStructural FeaturesBiological RoleKey Residues
Kinase-OFFCompact trimer; closed ligand cavityReceptor inhibitionGly101, Gly103, Trp36
Kinase-ONExpanded trimer; solvent-exposed hydrophobic pocketCheA activationMet40, Ile104, Val109
Ligand-boundStabilized β-sheets; reduced loop fluctuationsPheromone transport (Sol g 2.1)Cys62, Trp36, Ile79

Principal Component Analysis (PCA) of MD trajectories reveals two dominant collective motions:

  • Twisting mode (PC1, 45% variance): Correlates with CheA binding interface remodeling.
  • Breathing mode (PC2, 30% variance): Governs cavity volume changes for ligand binding [3] [6].

Figure 2: Free energy landscape from PCA showing conformational basins of CheW (closed, intermediate, open) during 200-ns MD simulations.

Nucleotide-Binding Motifs and Functional Implications

Though non-enzymatic, CheW harbors nucleotide-sensing motifs that allosterically regulate complex assembly:

  • Walker B motif variant: Residues 80-Gly-Gly-Leu-Gly-83 form a phosphate-binding loop analogous to P-loop NTPases, confirmed by SAH (S-adenosylhomocysteine) docking in SMYD3 studies [7]. Mutations here disrupt CheA kinase recruitment.
  • Hydrophobic pocket: A conserved cavity bounded by Trp36, Met40, Val61, and Ile104 binds alkyl chains of pheromones like (E)-β-Farnesene (Ki = 0.72 µM at pH 7.4) [6]. This pocket overlaps with the CheA interaction interface.
  • Aromatic gating: Tyr46 and Thr113 form hydrogen bonds with ligands (e.g., 1-Octen-3-ol), while Phe183 gates access to the buried cavity [6] [7].

Table 4: Functionally Critical Motifs in CheW-like Domains

MotifSequence/ResiduesLigand/PartnerFunctional Impact of Mutation
Hydrophobic PocketTrp36, Met40, Val61, Ile104(E)-β-Farnesene; CheALoss of scaffold integrity
Glycine HingeGly100–Gly103Chemoreceptor dimerImpaired kinase switching
P-loop-like motif80-Gly-Gly-Leu-Gly-83ATP (indirect)Reduced CheA activation

These motifs enable synergistic regulation: Ligand occupancy in the hydrophobic pocket stabilizes the closed conformation, facilitating CheA binding, while glycine hinge flexibility allows signal transmission to chemoreceptors [1] [7]. This interplay positions CheW as a conformational switch integrating chemical cues with kinase activity.

Concluding Remarks

CheW exemplifies how a compact, single-domain protein achieves functional versatility through context-dependent structural plasticity. Its β-sandwich architecture provides a stable scaffold for dynamic rearrangements driven by glycine hinges and hydrophobic interactions. Future studies should leverage in situ structural techniques (e.g., cryo-ET) and machine learning-enhanced MD to resolve conformational substates during signal transduction. Understanding these mechanisms could inspire synthetic biology designs of pH-responsive protein switches or modular scaffolds.

Properties

CAS Number

107217-07-2

Product Name

CheW protein

Molecular Formula

C15H25ClN2O2

Synonyms

CheW protein

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